Piperine

Descripción general

Descripción

La piperina es un alcaloide que se encuentra en los frutos de la pimienta negra (Piper nigrum) y la pimienta larga (Piper longum). Es responsable de la picantez de estas pimientas y se ha utilizado en la medicina tradicional durante siglos. La piperina fue aislada por primera vez por el químico danés Hans Christian Ørsted en 1820. Aparece como un sólido cristalino amarillo con un punto de fusión de 128-130 °C y es poco soluble en agua .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La piperina se puede sintetizar mediante diversas reacciones químicas. Un método común involucra la reacción de Wittig, donde los iluros de fosfonio reaccionan con aldehídos o cetonas para formar alquenos. Esta reacción procede a través de un intermedio cíclico de oxafosfetano de cuatro miembros, que se descompone para producir el alqueno correspondiente y óxido de fosfina . Otro método es la reacción de Horner-Wadsworth-Emmons, que utiliza carbaniones de éster fosfonato para reaccionar con aldehídos y cetonas, formando alquenos con alta estereoselectividad .

Métodos de producción industrial: La producción industrial de piperina normalmente implica la extracción de la pimienta negra utilizando disolventes orgánicos como el diclorometano. El residuo sin disolvente de un extracto alcohólico concentrado de pimienta negra se trata con una solución de hidróxido de potasio para eliminar la resina. La solución se decanta entonces y se deja reposar durante la noche en alcohol, lo que permite que la piperina cristalice .

Análisis De Reacciones Químicas

Tipos de reacciones: La piperina experimenta diversas reacciones químicas, que incluyen:

Hidrólisis: La piperina puede hidrolizarse por un álcali en piperidina y ácido pipérico.

Formación de sales: La piperina forma sales solo con ácidos fuertes.

Reactivos y condiciones comunes:

Hidrólisis: Álcáli (p. ej., hidróxido de potasio)

Isomerización: Luz ultravioleta

Formación de sales: Ácidos fuertes (p. ej., ácido clorhídrico)

Productos principales:

Hidrólisis: Piperidina y ácido pipérico

Isomerización: Chavicina, isochavicina e isopiperina

Formación de sales: Diversas sales en función del ácido utilizado

4. Aplicaciones de la investigación científica

La piperina tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como reactivo en diversas reacciones químicas y procesos de síntesis.

Biología: Se ha estudiado por sus efectos sobre los procesos celulares y su potencial como bioestimulante.

Medicina: Se ha investigado por sus propiedades terapéuticas, incluyendo actividades antiinflamatorias, antioxidantes y anticancerígenas

Industria: Se utiliza en la industria alimentaria como agente aromatizante y conservante.

Aplicaciones Científicas De Investigación

Piperine has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its effects on cellular processes and its potential as a bio-enhancer.

Medicine: Investigated for its therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities

Industry: Used in the food industry as a flavoring agent and preservative.

Mecanismo De Acción

La piperina ejerce sus efectos a través de diversos mecanismos:

Mejora de la biodisponibilidad: La piperina inhibe las enzimas que metabolizan los fármacos, aumentando así la biodisponibilidad de diversos agentes terapéuticos.

Actividad antioxidante: La piperina reduce el estrés oxidativo al eliminar los radicales libres y aumentar la actividad de las enzimas antioxidantes.

Efectos antiinflamatorios: La piperina inhibe la producción de citocinas y enzimas proinflamatorias, reduciendo la inflamación.

Inducción de la apoptosis: La piperina induce la apoptosis en las células cancerosas al alterar el potencial de la membrana mitocondrial y activar las vías de las caspasas.

Comparación Con Compuestos Similares

La piperina es única entre los alcaloides debido a su fuerte picantez y sus propiedades bioestimulantes. Compuestos similares incluyen:

Capsaicina: Se encuentra en los chiles, responsable de su picante.

Curcumina: Se encuentra en la cúrcuma, conocida por sus propiedades antiinflamatorias y antioxidantes.

Gingerol: Se encuentra en el jengibre, conocido por sus efectos antiinflamatorios y antioxidantes.

La piperina destaca por su capacidad de aumentar la biodisponibilidad de otros compuestos, lo que la convierte en un valioso complemento en diversas formulaciones terapéuticas .

Actividad Biológica

Piperine, the principal alkaloid found in black pepper (Piper nigrum), has garnered significant attention for its diverse biological activities. This review synthesizes current research findings on the biological effects of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a nitrogen-containing compound that contributes to the pungency of black pepper. Its chemical structure allows it to interact with various biological systems, leading to a wide range of physiological effects. This compound not only enhances the bioavailability of other drugs but also exhibits numerous pharmacological properties including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities.

1. Antioxidant Activity

This compound has been shown to possess significant antioxidant properties. It reduces oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

2. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines like TNF-α and IL-6. It also affects the NF-κB signaling pathway, which plays a crucial role in inflammation .

3. Anticancer Properties

This compound exhibits potential anticancer activity through various mechanisms:

- Apoptosis Induction : Studies have demonstrated that this compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins (BAX) and downregulating anti-apoptotic proteins (BCL2) .

- Inhibition of Tumor Growth : In vivo studies have shown that this compound reduces tumor volume in melanoma models without significant toxicity .

- Mechanisms of Action : this compound affects multiple signaling pathways involved in cancer progression, including ERK1/2 and JNK pathways .

4. Metabolic Effects

This compound has been found to improve metabolic conditions such as insulin sensitivity and lipid metabolism. In clinical trials, it significantly reduced hepatic enzymes and improved glucose metabolism in patients with non-alcoholic fatty liver disease (NAFLD) .

The biological activities of this compound are attributed to its ability to influence various molecular targets:

- Cytochrome P450 Enzymes : this compound inhibits CYP450 enzymes, enhancing the bioavailability of co-administered drugs .

- Regulation of Gene Expression : It modulates the expression of genes involved in inflammation, apoptosis, and metabolism, such as PPARγ and SREBP-1c .

- Interaction with Signaling Pathways : this compound activates or inhibits key signaling molecules like NF-κB, cAMP response element-binding protein (CREB), and peroxisome proliferator-activated receptor-gamma (PPARγ), influencing various physiological responses .

Study 1: Antitumor Effects on Melanoma

In a study involving human melanoma cells, this compound treatment led to a significant reduction in cell viability and induced apoptosis through increased expression of cleaved caspase-3 and BAX while decreasing BCL2 levels. The study utilized MTT assays and immunohistochemistry for analysis .

Study 2: Metabolic Improvement in NAFLD

A clinical trial assessed the effects of this compound on patients with NAFLD over 12 weeks. Results indicated that this compound supplementation significantly lowered liver enzymes and improved insulin sensitivity compared to placebo .

Table 1: Biological Activities of this compound

Table 2: Summary of Clinical Findings

Propiedades

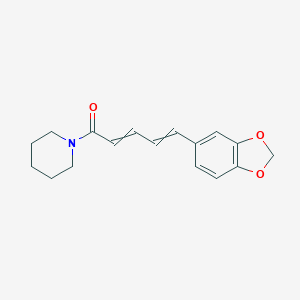

IUPAC Name |

(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2+,7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXWOMGUGJBKIW-YPCIICBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C=C/C=C/C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021805 | |

| Record name | Piperine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow to yellow solid with a pungent odor; [Reference #1] Light yellow solid; [Sigma-Aldrich MSDS], Solid, Virtually colourless white crystals; Aroma reminiscent of pepper | |

| Record name | Piperine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16109 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Piperine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Piperine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1589/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

498.00 to 499.00 °C. @ 760.00 mm Hg | |

| Record name | Piperine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.04 mg/mL at 18 °C, Very slightly soluble in water; Soluble in ether, oils, Soluble (in ethanol) | |

| Record name | Piperine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Piperine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1589/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000013 [mmHg] | |

| Record name | Piperine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16109 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

94-62-2, 7780-20-3 | |

| Record name | Piperine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AI 3-01439 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007780203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12582 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | piperine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | piperine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Pentadien-1-one, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U71XL721QK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Piperine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

129 °C | |

| Record name | Piperine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Piperine has demonstrated anti-cancer properties across various cancer cell lines. Studies suggest multiple mechanisms:

- Apoptosis Induction: this compound can trigger apoptosis (programmed cell death) in cancer cells, potentially through modulation of Bcl-2 family proteins, activation of caspases, and decreased survivin levels. [, , ]

- Cell Cycle Arrest: this compound can arrest the cell cycle at specific phases, hindering uncontrolled cell proliferation. It has been shown to cause G1 arrest in melanoma cells and G2/M arrest in breast cancer cells. [, ]

- Inhibition of Key Signaling Pathways: this compound can inhibit crucial signaling pathways involved in cancer development and progression, such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. [, ]

ANone: Research indicates that this compound induces DNA damage and activates Chk1 (checkpoint kinase 1), a critical protein for cell cycle regulation. Inhibition or silencing of Chk1 has been observed to abrogate this compound-mediated G1 arrest in melanoma cells, highlighting the crucial role of Chk1 in this compound's anti-cancer activity. []

ANone: Yes, this compound demonstrates immunomodulatory properties. It has been shown to inhibit B lymphocyte activation and effector functions, potentially offering therapeutic applications for pathologies associated with inappropriate humoral immune responses. [] Additionally, this compound has been found to inhibit cytokine production by human peripheral blood mononuclear cells, suggesting potential as an immunosuppressive agent. []

ANone: this compound has the molecular formula C17H19NO3 and a molecular weight of 285.34 g/mol. [, ]

ANone: this compound has been characterized using various spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy. These techniques provide information about the functional groups, structure, and electronic transitions within the molecule. [, , , , ]

ANone: Yes, computational chemistry techniques, such as molecular docking and molecular dynamics (MD) simulations, have been employed to investigate this compound's interactions with various biological targets, including androgen-binding protein, androgen receptors, and secretory Phospholipase A2. These studies provide insights into the binding modes, affinities, and potential mechanisms of action of this compound. [, ]

ANone: While the provided abstracts do not explicitly mention the development of Quantitative Structure-Activity Relationship (QSAR) models for this compound, such models could be developed using computational chemistry approaches. QSAR models correlate the structural features of this compound analogs with their biological activities, enabling the prediction and design of novel analogs with improved potency and selectivity.

ANone: While the provided research doesn't extensively cover specific SAR studies, it highlights that modifications to the this compound scaffold can lead to diverse pharmacological activities. For example, introducing phenolic hydroxyl groups to this compound has been shown to enhance its antioxidant activity. [] Further research exploring the SAR of this compound analogs is crucial for optimizing its therapeutic potential.

ANone: this compound exhibits low aqueous solubility, limiting its bioavailability. Researchers are exploring various formulation strategies to overcome this limitation, including:

- Lipid Nanospheres: Encapsulating this compound within lipid nanospheres has been shown to significantly improve its delivery and efficacy in treating visceral leishmaniasis, highlighting the potential of nanoformulations for enhancing this compound's bioavailability. []

- Solid Dispersions: Combining this compound with carriers like polyvinylpyrrolidone K30 in solid dispersion-based microparticles has shown promise in enhancing the dissolution and bioavailability of this compound, particularly when combined with curcumin. []

- Herbosomes: this compound-loaded herbosomes have been developed to improve dissolution rates and enhance the compound's hepatoprotective activity. []

ANone: Research indicates that the presence of other compounds can significantly influence this compound's stability and release profile. For instance, the inclusion of this compound in gelatin capsules without cross-linkers, leveraging its hydrophobic nature, has been shown to enhance the capsules' dissolution resistance, thereby controlling the release of co-encapsulated drugs like naproxen sodium. []

ANone: this compound exhibits a complex interaction with drug metabolism:

- P-glycoprotein (P-gp) Inhibition: this compound is a potent inhibitor of P-gp, a transporter protein that effluxes drugs from cells. This inhibition can enhance the bioavailability of P-gp substrates, potentially leading to drug interactions. [, ]

- Drug Metabolizing Enzyme Modulation: this compound can influence drug-metabolizing enzymes, such as UGTs and SULTs, impacting the metabolism and bioavailability of co-administered drugs, including curcumin. []

ANone: The provided abstracts do not delve deep into the specifics of this compound's metabolism and excretion pathways. Further research is needed to fully elucidate these processes.

ANone: Researchers have utilized various cell-based assays and in vitro models to investigate this compound's biological activities, including:

- Cancer Cell Lines: Studies have employed various cancer cell lines, such as HT-29 (colon cancer), MCF-7 (breast cancer), SNU-16 (gastric cancer), and SK-MEL-28 (melanoma), to evaluate this compound's anti-cancer effects. [, , , ]

- Human Enteroendocrine Cell Line (Caco-2): This cell line has been employed to investigate this compound's stimulatory effect on glucagon-like peptide-1 (GLP-1) secretion, shedding light on its potential in addressing metabolic diseases. []

- Rat Renal Proximal Tubular Cells (NRK-52E): These cells are utilized in an in vitro model of tunicamycin-induced ER stress to evaluate the potential of this compound analogs in alleviating ER stress and preventing kidney damage. []

ANone: Several animal models have been employed to investigate this compound's effects in vivo:

- Rodent Models of Obesity and Diabetes: this compound has demonstrated potential in mitigating obesity and type 2 diabetes in rodent models, suggesting its therapeutic potential for metabolic disorders. []

- Alloxan-Induced Diabetic Mice: This model has been used to evaluate the effects of this compound on blood glucose levels, providing insights into its anti-diabetic potential. []

- Monosodium Glutamate (MSG)-Treated Obese Mice: This model has been employed to study this compound's effects on adipose tissue inflammation and insulin resistance, highlighting its anti-inflammatory properties in the context of obesity. []

- Broiler Chickens Intoxicated with Aflatoxin B1: This model investigated the antigenotoxic potential of this compound against aflatoxin B1-induced DNA damage, demonstrating its protective effects in poultry. []

ANone: While the provided research primarily focuses on preclinical studies, future research, particularly human intervention trials, are crucial for translating these findings into clinical applications. []

ANone: While this compound is generally considered safe for consumption as a spice, high doses or prolonged use may lead to adverse effects. Further research is needed to thoroughly evaluate its toxicological profile, particularly in the context of therapeutic applications.

ANone: Nanoformulations, such as lipid nanospheres, are being investigated to enhance this compound's delivery to target tissues, as demonstrated by its efficacy in treating visceral leishmaniasis. [] This approach holds promise for improving the therapeutic index and reducing potential side effects.

ANone: Various analytical techniques are employed to characterize and quantify this compound:

- High-Performance Liquid Chromatography (HPLC): This versatile technique, often coupled with UV or MS detection, allows separation and quantification of this compound and its isomers in various matrices, including plant extracts and serum. [, , , ]

- Thin-Layer Chromatography (TLC): TLC offers a rapid and cost-effective approach for separating and quantifying this compound in plant materials and formulations. [, ]

- Quantitative NMR (1H-qNMR): This method provides accurate quantification of this compound and its derivatives in complex mixtures. []

ANone: Several factors affect this compound's dissolution:

- Particle Size: Decreasing the particle size of black pepper powder significantly improves the extraction yield and this compound content in oleoresin extracts. []

- Solid-to-Solvent Ratio: Optimizing the solid-to-solvent ratio during extraction is crucial for maximizing this compound yield. []

- Formulation Strategies: Encapsulation within lipid nanospheres, solid dispersions, or herbosomes can significantly enhance this compound's dissolution rate and bioavailability. [, , ]

ANone: The development and validation of robust analytical methods are crucial for ensuring accurate and reliable quantification of this compound in various matrices. While not all provided abstracts explicitly detail the validation process, researchers adhere to established guidelines for bioanalytical method validation, encompassing parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.